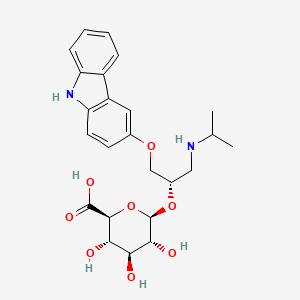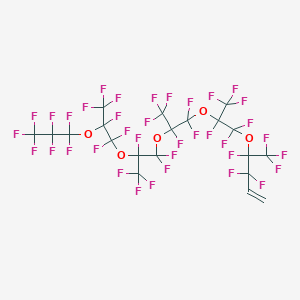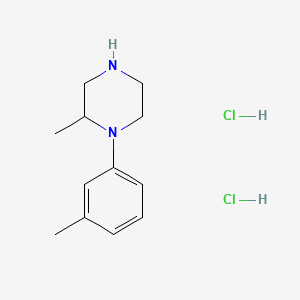![molecular formula C17H17NO2 B13448130 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is an intermediate used in the synthesis of Mandestrobin, a novel fungicide with a methoxyacetamid structure. Mandestrobin is known for its safer profiles for human health and the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile involves the reaction of 2,5-dimethylphenol with benzyl cyanide under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is primarily used as an intermediate in the synthesis of Mandestrobin. Mandestrobin is a strobilurin fungicide used to control various fungal diseases in crops . It is applied to cereals, oilseed rape, fruits, nuts, and beans . The compound’s safer profile for human health and the environment makes it a preferred choice in agricultural applications .
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is related to its role as an intermediate in the synthesis of Mandestrobin. Mandestrobin acts as a quinone outside inhibitor (QoI), disrupting the electron transport chain in fungal mitochondria . This inhibition leads to the cessation of ATP production, ultimately causing fungal cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Mandestrobin. Its safer profile for human health and the environment further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetonitrile |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-13(2)17(9-12)20-11-14-5-3-4-6-15(14)16(19)10-18/h3-9,16,19H,11H2,1-2H3 |
Clé InChI |
RQUKVURKWRLOAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)


![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)







![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
